molecular formula C16H20FNO5 B3161252 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 869681-94-7

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3161252
CAS RN: 869681-94-7
M. Wt: 325.33 g/mol
InChI Key: MAFMHYCSEUVBCN-STQMWFEESA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H20FNO5 and its molecular weight is 325.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential in Medicinal Chemistry

Compounds structurally related to "(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid" have been studied for their potential as therapeutic agents. For instance, chromane-2-carboxylic acid derivatives, which share a level of structural similarity, have been evaluated for their PPAR agonist activities, leading to the identification of potent and selective PPARα/γ dual agonists with significant antihyperglycemic and hypolipidemic activities in animal models (Koyama et al., 2004). This suggests that compounds with similar structural features could be explored for their potential in treating metabolic disorders.

Role in Biochemistry and Drug Metabolism

The study of related compounds has also highlighted the importance of understanding the metabolism and bioaccumulation of synthetic antioxidants like 2,6-di-tert-butyl-hydroxytoluene (BHT), which are structurally related to tert-butyl groups present in the compound of interest. Investigations into the tissue distribution, excretion, and metabolism of BHT in mice have provided valuable insights into the potential behavior of structurally similar compounds within biological systems, emphasizing the significance of metabolic pathways in evaluating the safety and efficacy of synthetic compounds (Zhang et al., 2020).

Environmental Impact Studies

Research on the environmental impact and toxicity of compounds like 4-tert-octylphenol, which shares structural elements such as the tert-butyl group with the compound , has led to studies investigating protective agents against such toxicity. Chlorogenic acid, for example, has been found to protect against anemia and mineral disturbances in toxicity induced by 4-tert-octylphenol, highlighting the potential environmental and health impacts of related compounds and the importance of finding mitigating agents (Koriem & Arbid, 2018).

properties

IUPAC Name

(2S,4S)-4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFMHYCSEUVBCN-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid

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